Aminophylline

Drug Release Kinetics Rectal Formulation Pharmaceutical Development

Aminophylline is a water-soluble (ethylenediamine-complexed) PDE inhibitor and adenosine receptor antagonist, offering distinct advantages for specialized research: (1) More rapid dissolution than theophylline, with 65.5% faster in vitro release. (2) Non-equivalent pharmacokinetics—undergoes faster metabolism with significantly higher urinary metabolite recovery vs theophylline. (3) Well-characterized gastric secretagogue activity (213% increase in gastric acid output). (4) Benchmark in vivo bronchodilator potency (ED50 2.3 mg/kg). Select for dissolution studies, gastric safety pharmacology, or preclinical PDE reference standards. Not interchangeable with theophylline.

Molecular Formula C16H24N10O4
Molecular Weight 420.43 g/mol
CAS No. 317-34-0
Cat. No. B1665990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminophylline
CAS317-34-0
SynonymsAfonilum
Aminodur
Aminophyllin
Aminophylline
Aminophylline DF
Cardophyllin
Carine
Clonofilin
Corophyllin
Diaphyllin
Drafilyn
Duraphyllin
Ethylenediamine, Theophylline
Eufilina
Eufilina Venosa
Euphyllin
Euphyllin Retard
Euphylline
Godafilin
Mini-Lix
Mundiphyllin
Mundiphyllin Retard
Novophyllin
Phyllocontin
Phyllotemp
Somophyllin
Tari-Dog
Theophyllamin Jenapharm
Theophyllamine
Theophyllin EDA ratiopharm
Theophyllin EDA-ratiopharm
Theophyllin EDAratiopharm
Theophylline Ethylenediamine
Truphylline
Molecular FormulaC16H24N10O4
Molecular Weight420.43 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)NC=N2.CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N
InChIInChI=1S/2C7H8N4O2.C2H8N2/c2*1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2-4/h2*3H,1-2H3,(H,8,9);1-4H2
InChIKeyFQPFAHBPWDRTLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble in alcohol, ether
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aminophylline (CAS 317-34-0): Scientific Procurement & Differentiation Overview


Aminophylline (CAS 317-34-0) is a competitive, non-selective phosphodiesterase (PDE) inhibitor (IC₅₀ = 0.12 mM) and non-selective adenosine receptor antagonist, classified as a xanthine-type bronchodilator . It is a 2:1 complex of theophylline with ethylenediamine, containing approximately 77–83% theophylline by weight, with the ethylenediamine moiety serving to enhance aqueous solubility relative to theophylline alone [1]. The compound exhibits pulmonary vasodilation and bronchodilation effects and is utilized in research and clinical contexts for asthma, chronic obstructive pulmonary disease (COPD), and related respiratory conditions [2].

Aminophylline Procurement Risk: Why In-Class Substitution Is Not Pharmacokinetically or Functionally Equivalent


Despite being a prodrug of theophylline, aminophylline is not pharmacokinetically or metabolically equivalent to theophylline alone or to other xanthine derivatives [1]. Intravenous studies demonstrate that aminophylline undergoes more rapid and extensive metabolism, with significantly higher urinary recovery of radiolabeled metabolites, indicating distinct disposition kinetics [2]. Furthermore, aminophylline exerts pronounced secretagogue activity on gastric acid and pepsin output—a property not shared by doxofylline—which has direct implications for patient subpopulation suitability [3]. Its aqueous solubility, conferred by the ethylenediamine moiety, enables faster dissolution and absorption kinetics compared to theophylline, a difference that becomes clinically relevant in acute care settings [4]. These distinctions preclude generic substitution without careful consideration of the specific experimental or clinical context.

Quantitative Evidence Guide for Aminophylline Differentiation: Head-to-Head Data


In Vitro Release Rate: Aminophylline vs. Theophylline Suppositories

In a head-to-head in vitro release study, aminophylline suppositories demonstrated a 65.5% higher release rate of theophylline compared to suppositories containing theophylline alone [1].

Drug Release Kinetics Rectal Formulation Pharmaceutical Development

Metabolic Disposition: Aminophylline vs. Theophylline Intravenous Kinetics

When administered intravenously as aminophylline, theophylline underwent significantly more rapid and extensive metabolism compared to administration as theophylline alone, with significantly higher urinary recovery of ¹⁴C-labeled metabolites [1].

Pharmacokinetics Drug Metabolism 14C-Labeled Study

Gastric Secretagogue Activity: Aminophylline vs. Doxofylline

In a double-blind, crossover study of duodenal ulcer patients, intravenous aminophylline (240 mg) stimulated a mean 213% increase in gastric acid output and a 129% increase in pepsin output, whereas doxofylline (200 mg or 400 mg) produced no significant increase in either parameter [1].

Gastric Acid Secretion Safety Pharmacology Xanthine Comparison

Bronchodilator Potency: Aminophylline vs. Enprofylline in Anesthetized Dog Model

In an anesthetized beta-blocked dog model, aminophylline produced dose-dependent and complete (95–100%) bronchodilation with an ED₅₀ of 2.3 mg/kg, whereas enprofylline was approximately 4-fold more potent (ED₅₀ = 0.58 mg/kg) [1]. Both non-selective PDE inhibitors induced profound increases in cardiac force, tachycardia, and decreased blood pressure.

Bronchodilation PDE Inhibition Cardiovascular Side Effects

Aqueous Solubility Enhancement: Aminophylline vs. Theophylline

Aminophylline is reported to be more soluble in water than theophylline, owing to the ethylenediamine component which forms a readily soluble complex [1][2]. This enhanced solubility enables the preparation of concentrated parenteral solutions and facilitates more rapid dissolution and absorption in oral formulations.

Solubility Formulation Science Drug Delivery

Theophylline Content and Dosing Equivalence: Aminophylline Standardization

Aminophylline contains 77–83% theophylline by weight, with a standard conversion factor of 0.8 commonly used in clinical dosing calculations [1][2]. For example, 100 mg of aminophylline is pharmacologically equivalent to approximately 79–80 mg of theophylline [3].

Dosing Conversion Formulation Equivalence Analytical Reference

Optimal Application Scenarios for Aminophylline Based on Differentiated Properties


Research Requiring Rapid In Vitro Release or Aqueous Solubility

In pharmaceutical development and formulation science, aminophylline is the preferred xanthine when experimental protocols demand a freely water-soluble bronchodilator. Its enhanced solubility relative to theophylline—due to the ethylenediamine complex—enables preparation of concentrated solutions for in vitro assays, parenteral formulations, and dissolution studies. The 65.5% higher in vitro release rate observed in suppository formulations [1] further supports its selection for studies investigating release kinetics or when rapid dissolution is a critical parameter. Researchers developing novel drug delivery systems, conducting comparative dissolution profiling, or requiring soluble PDE inhibitor reference standards should prioritize aminophylline over theophylline for these applications.

Pharmacokinetic and Metabolism Studies as a Non-Interchangeable Reference Compound

Aminophylline serves as a distinct reference compound for pharmacokinetic and drug metabolism studies, given its non-equivalence to theophylline despite being a prodrug. The finding that aminophylline administration results in more rapid and extensive theophylline metabolism and significantly higher urinary metabolite recovery than theophylline alone [1] establishes aminophylline as a valuable tool for investigating the influence of counterions or complexing agents on drug disposition. Researchers conducting comparative pharmacokinetic studies, metabolic profiling, or evaluating drug-drug interactions involving xanthines should utilize aminophylline as a distinct entity rather than assuming interchangeability with theophylline.

Safety Pharmacology and Toxicology Studies of Gastric Secretagogue Effects

For research focused on gastrointestinal safety pharmacology or the gastric effects of xanthines, aminophylline provides a well-characterized positive control for gastric secretagogue activity. Unlike doxofylline, which lacks significant gastric acid and pepsin stimulation, aminophylline (240 mg IV) induces a robust 213% increase in gastric acid output and a 129% increase in pepsin output in human studies [1]. This property makes aminophylline the compound of choice for studies investigating PDE inhibitor effects on gastric physiology, for screening gastroprotective agents in the presence of xanthine-induced acid hypersecretion, or for modeling drug-induced gastric irritation in preclinical species.

Bronchodilator Reference Standard for Non-Selective PDE Inhibition in Preclinical Models

In preclinical pharmacology, aminophylline serves as a benchmark non-selective PDE inhibitor and bronchodilator reference standard. Its well-defined bronchodilator ED₅₀ (2.3 mg/kg) in the anesthetized dog model, achieving 95–100% bronchodilation [1], provides a quantitative baseline for evaluating novel bronchodilator candidates or selective PDE inhibitors. Researchers conducting comparative efficacy studies of new chemical entities, validating animal models of bronchoconstriction, or requiring a non-selective PDE inhibitor with established in vivo potency parameters should select aminophylline as their reference compound of choice.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aminophylline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.